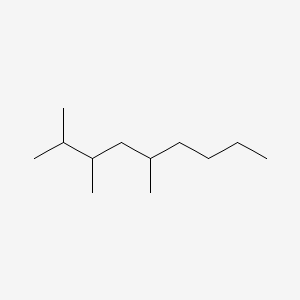

2,3,5-Trimethylnonane

Description

Contextualization within the Field of Saturated Hydrocarbon Chemistry

Saturated hydrocarbons, also known as alkanes, are organic compounds composed entirely of single-bonded carbon and hydrogen atoms. Their general formula is CnH2n+2. wou.edu This class of compounds forms the backbone of organic chemistry and is fundamental to various industrial applications, most notably as the primary constituents of petroleum and natural gas. chemhume.co.ukunacademy.com Within this broad class, branched alkanes, such as 2,3,5-trimethylnonane, represent a significant area of research and industrial importance.

The structure of alkanes can be linear (straight-chain) or branched. wou.edu While straight-chain alkanes consist of a continuous chain of carbon atoms, branched alkanes feature one or more alkyl groups attached to the main carbon chain. This branching has a profound effect on the physicochemical properties of the molecule. For instance, branched alkanes tend to have lower boiling points compared to their straight-chain isomers because the branching reduces the surface area available for intermolecular van der Waals forces. chemhume.co.uk

The significance of branched alkanes is particularly pronounced in the petroleum industry. thoughtco.com Gasoline, for example, is a complex mixture of hydrocarbons, and its performance in internal combustion engines is rated by its octane (B31449) number. psu.edu Highly branched alkanes have higher octane ratings because they are more resistant to knocking, a premature combustion that can damage engines. chemhume.co.ukpsu.edu Processes such as catalytic cracking and isomerization are employed in refineries to convert straight-chain alkanes into more desirable branched isomers. thoughtco.compsu.edu

This compound, with its molecular formula C12H26, is a member of the dodecane (B42187) isomer group. wikipedia.org Dodecane and its isomers are of interest as components of fuels like kerosene (B1165875) and jet fuel. wikipedia.orgacs.org Research into the combustion and decomposition of specific isomers like n-dodecane helps in understanding and optimizing fuel efficiency and reducing the formation of pollutants. acs.org The study of individual branched alkanes like this compound contributes to the broader understanding of structure-property relationships within this vital class of saturated hydrocarbons.

Principles of Chemical Nomenclature for Branched Alkanes

The systematic naming of organic compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC). oregonstate.edulibretexts.orgmsu.edu This system provides a set of rules to ensure that every compound has a unique and unambiguous name that describes its molecular structure.

Systematic IUPAC Nomenclature for this compound and its Structural Isomers

The IUPAC name this compound provides a clear description of the molecule's structure:

Parent Chain : The root name "nonane" indicates that the longest continuous chain of carbon atoms in the molecule consists of nine carbons. oregonstate.eduvanderbilt.edu

Substituents : The prefix "trimethyl" signifies the presence of three methyl (-CH3) groups attached to the main chain. vanderbilt.edu

Locants : The numbers "2,3,5-" specify the positions of these methyl groups along the nonane (B91170) chain. vanderbilt.edu The chain is numbered from the end that gives the substituents the lowest possible locants.

Dodecane (C12H26) has 355 structural isomers, which are molecules with the same molecular formula but different structural arrangements. wikipedia.orgatamanchemicals.com These isomers include other trimethylnonanes, as well as alkanes with different parent chains and substituent combinations.

Table of Selected Structural Isomers of C12H26:

| Isomer Name | Parent Chain | Substituents |

| n-Dodecane | Dodecane | None |

| 2-Methylundecane | Undecane | One methyl group |

| 2,2-Dimethyldecane | Decane | Two methyl groups |

| 3-Ethyl-4-propylheptane | Heptane | One ethyl, one propyl group |

| 2,2,3-Trimethylnonane | Nonane | Three methyl groups |

| 3,5,6-Trimethylnonane | Nonane | Three methyl groups |

Challenges and Conventions in Naming Complex Branched Hydrocarbon Structures

While the fundamental IUPAC rules are straightforward, naming highly complex branched alkanes can present challenges. These challenges often arise in identifying the correct parent chain and in naming complex substituents.

One common difficulty is selecting the longest continuous carbon chain, which may not always be written in a linear fashion. libretexts.org If two or more chains have the same maximum length, the parent chain is the one with the greatest number of substituents. vanderbilt.edu

Another challenge involves the naming of branched substituents. chemistrysteps.compressbooks.pub When a substituent on the main chain is itself branched, it is named as a separate entity, with numbering beginning at the point of attachment to the parent chain. The name of this complex substituent is then placed in parentheses. libretexts.orgpressbooks.pub For historical reasons, some common names for branched alkyl groups, such as "isopropyl" and "tert-butyl," are also accepted by IUPAC. pressbooks.publibretexts.org

The correct application of alphabetical order for substituents is also crucial. Prefixes indicating the number of substituents (di, tri, tetra, etc.) are ignored when alphabetizing, but prefixes like "iso" and "neo" are considered part of the substituent name. vanderbilt.edu

These conventions and the systematic application of IUPAC rules are essential for clear communication among chemists and for accurately representing complex molecular structures in the scientific literature.

Structure

3D Structure

Properties

IUPAC Name |

2,3,5-trimethylnonane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26/c1-6-7-8-11(4)9-12(5)10(2)3/h10-12H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IESSJVKAXJWJFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)CC(C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10699969 | |

| Record name | 2,3,5-Trimethylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10699969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.33 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62184-57-0 | |

| Record name | 2,3,5-Trimethylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10699969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical and Conformational Analysis of 2,3,5 Trimethylnonane

Isomerism of Branched Alkane Systems

Isomerism, the phenomenon where molecules share the same molecular formula but differ in structure, is a fundamental concept in organic chemistry. For branched alkanes like 2,3,5-trimethylnonane (C₁₂H₂₆), isomerism manifests in two primary forms: constitutional isomerism and stereoisomerism.

Constitutional Isomerism and Connectivity Patterns

Constitutional isomers, also known as structural isomers, are compounds that have the same molecular formula but differ in the connectivity of their atoms. sparknotes.comck12.org Alkanes with four or more carbon atoms can exist as constitutional isomers. fiveable.me For instance, butane (C₄H₁₀) exists as both the linear n-butane and the branched isobutane. libretexts.org The number of possible constitutional isomers increases rapidly with the number of carbon atoms. sparknotes.com

In the case of trimethylnonanes, numerous constitutional isomers exist by varying the positions of the three methyl groups on the nonane (B91170) parent chain. For example, 2,2,3-trimethylnonane and 2,4,6-trimethylnonane are constitutional isomers of this compound. nih.gov Each of these isomers exhibits unique physical and chemical properties due to their different molecular structures. chemistryviews.org

Table 1: Examples of Constitutional Isomers of Trimethylnonane

| Compound Name | Molecular Formula | Parent Chain | Methyl Group Positions |

|---|---|---|---|

| This compound | C₁₂H₂₆ | Nonane | 2, 3, 5 |

| 2,2,3-Trimethylnonane | C₁₂H₂₆ | Nonane | 2, 2, 3 |

| 2,4,6-Trimethylnonane | C₁₂H₂₆ | Nonane | 2, 4, 6 |

Stereoisomerism, Chirality, and Enantiomeric/Diastereomeric Relationships

Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. The presence of chiral centers in this compound gives rise to stereoisomerism. A chiral center is a carbon atom bonded to four different groups. In this compound, the carbon atoms at positions 2, 3, and 5 are potential chiral centers.

Carbon-2 is bonded to a hydrogen atom, a methyl group, a CH(CH₃)CH₂... group, and a CH₃ group. Therefore, it is a chiral center.

Carbon-3 is bonded to a hydrogen atom, a methyl group, a CH(CH₃)CH₃ group, and a CH₂CH(CH₃)... group. Therefore, it is a chiral center.

Carbon-5 is bonded to a hydrogen atom, a methyl group, a CH₂CH(CH₃)CH(CH₃)CH₃ group, and a (CH₂)₃CH₃ group. Therefore, it is a chiral center.

With three chiral centers, the maximum number of stereoisomers for this compound can be calculated using the 2ⁿ rule, where n is the number of chiral centers. In this case, 2³ = 8 possible stereoisomers. These stereoisomers exist as pairs of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images of each other).

Table 2: Stereochemical Configurations of this compound

| Stereoisomer | Configuration at C-2 | Configuration at C-3 | Configuration at C-5 | Relationship |

|---|---|---|---|---|

| 1 | R | R | R | Enantiomer of 2 |

| 2 | S | S | S | Enantiomer of 1 |

| 3 | R | R | S | Enantiomer of 4 |

| 4 | S | S | R | Enantiomer of 3 |

| 5 | R | S | R | Enantiomer of 6 |

| 6 | S | R | S | Enantiomer of 5 |

| 7 | R | S | S | Enantiomer of 8 |

| 8 | S | R | R | Enantiomer of 7 |

Note: Each stereoisomer is a diastereomer of the stereoisomers that are not its enantiomer.

Conformational Energetics and Rotational Isomerism

The rotation around single carbon-carbon (C-C) bonds leads to different spatial arrangements of atoms known as conformations or conformers. libretexts.org These conformers are in a constant state of interconversion at room temperature. lumenlearning.com

Analysis of Torsional Barriers and Stable Conformers

The rotation about C-C bonds is not entirely free due to torsional strain, which is the repulsion between electron clouds of adjacent bonds. libretexts.orgunacademy.com The energy required to overcome this strain is known as the torsional barrier. unacademy.com For simple alkanes like ethane, the staggered conformation, where the hydrogen atoms on adjacent carbons are as far apart as possible, is more stable (lower in energy) than the eclipsed conformation, where they are aligned. lumenlearning.comscribd.com

In more complex molecules like this compound, the analysis of torsional barriers involves considering the interactions between larger alkyl groups. The most stable conformations will seek to minimize both torsional strain and steric strain (repulsion between bulky groups). For instance, when viewing down a C-C bond, a gauche conformation, where two bulky groups are at a 60° dihedral angle, is generally higher in energy than an anti conformation, where they are at 180°. lumenlearning.com The fully eclipsed conformation, with a 0° dihedral angle between the largest groups, is the least stable. lumenlearning.com

Influence of Branching on Conformational Preferences and Molecular Flexibility

From a conformational standpoint, the methyl branches in this compound introduce additional steric hindrance, which restricts the rotation around the C-C bonds of the nonane backbone. The molecule will preferentially adopt conformations that place the bulky methyl groups in positions that minimize steric clashes. This leads to a more limited set of low-energy conformers compared to a linear alkane. While the molecule is still flexible, the energy barriers between certain conformations may be higher, making them less populated at a given temperature. ucm.es Generally, branched alkanes are thermodynamically more stable than their linear isomers. chemistryviews.orgnih.gov

Computational Chemistry Approaches to Stereochemical and Conformational Studies

Computational chemistry provides powerful tools for investigating the stereochemical and conformational properties of molecules like this compound. youtube.comuwosh.edu Methods such as molecular mechanics and quantum mechanics calculations can be used to model the molecule and predict its most stable conformations.

These computational approaches allow for the calculation of the potential energy surface of the molecule as a function of its dihedral angles. researchgate.net This allows for the identification of energy minima, which correspond to stable conformers, and transition states, which represent the energy barriers to rotation. nih.gov By calculating the relative energies of different conformers, their populations at a given temperature can be estimated. For complex molecules where experimental analysis is challenging, computational methods are invaluable for gaining insight into their three-dimensional structure and dynamic behavior. youtube.com

Ab Initio and Density Functional Theory (DFT) Calculations for Structural Elucidation and Energetics

Hypothetically, Ab Initio and DFT calculations would be instrumental in elucidating the structural and energetic properties of this compound's stereoisomers. These methods could be used to determine optimized geometries, including bond lengths, bond angles, and dihedral angles for each unique stereoisomer. Furthermore, the relative energies of these isomers could be calculated to predict their relative stabilities. However, without specific studies on this molecule, any presented data would be purely speculative.

Illustrative Table of Potential DFT Calculation Outputs (Hypothetical Data):

| Stereoisomer | Relative Energy (kcal/mol) | Key Dihedral Angle (C2-C3-C4-C5) |

| (2R,3R,5R) | 0.00 | ~180° (anti) |

| (2R,3R,5S) | 0.25 | ~60° (gauche) |

| (2R,3S,5R) | 0.40 | ~65° (gauche) |

| (2R,3S,5S) | 0.15 | ~175° (anti) |

Note: The data in this table is for illustrative purposes only and does not represent actual calculated values for this compound.

Molecular Dynamics Simulations for Conformational Sampling and Interconversion Pathways

Molecular dynamics simulations would provide insights into the dynamic behavior of this compound, allowing for the exploration of its conformational landscape and the pathways of interconversion between different conformers. By simulating the motion of the atoms over time, researchers could identify the most populated conformational states and the energy barriers that separate them. This information is crucial for understanding the molecule's flexibility and its physical and chemical properties.

Illustrative Table of Potential Molecular Dynamics Simulation Findings (Hypothetical Data):

| Conformational Transition | Energy Barrier (kcal/mol) | Dominant Interacting Groups |

| anti to gauche (C4-C5) | 3.5 | Methyl and Propyl |

| gauche to anti (C2-C3) | 3.2 | Methyl and Methyl |

Note: The data in this table is for illustrative purposes only and does not represent actual simulation results for this compound.

Due to the absence of specific research, a detailed and scientifically accurate article adhering to the requested outline and containing factual data tables for this compound cannot be generated. To do so would require fabricating data, which would violate the principles of scientific accuracy.

Advanced Synthetic Methodologies for 2,3,5 Trimethylnonane and Analogous Branched Alkanes

Targeted Organic Synthesis Strategies for Branched Hydrocarbons

Conventional organic synthesis provides a powerful toolkit for creating complex molecules with a high degree of precision. These methods are fundamental for producing specific isomers, such as 2,3,5-trimethylnonane, for research and specialized applications.

The formation of new carbon-carbon bonds is the cornerstone of building complex organic molecules. Organometallic reagents are particularly effective for this purpose due to the nucleophilic nature of their carbon-metal bond. alevelchemistry.co.uk

Grignard Reactions: Grignard reagents, with the general formula R-Mg-X, are powerful nucleophiles used extensively in organic synthesis. unacademy.comwikipedia.org They react with electrophiles like aldehydes and ketones to form new C-C bonds, typically resulting in the formation of alcohols after an acidic workup. leah4sci.comorganic-chemistry.org For synthesizing branched alkanes, a common strategy involves reacting a Grignard reagent with a ketone or ester to create a tertiary alcohol. plymouth.ac.uk This alcohol intermediate can then be converted to the final alkane. This method is highly versatile for creating specific branching patterns. alevelchemistry.co.ukplymouth.ac.uk For instance, the reaction of an appropriate Grignard reagent with a ketone can establish a key quaternary carbon center, a common feature in highly branched structures. plymouth.ac.uk

Alkylation of Dithianes: The use of 1,3-dithianes as acyl anion equivalents, pioneered by Corey and Seebach, is another cornerstone of C-C bond formation. nih.gov Dithianes are cyclic thioacetals that can be deprotonated at the carbon between the two sulfur atoms to form a potent nucleophile. nih.gov This nucleophile can then be alkylated by reacting with alkyl halides. A facile three-step synthesis employing the alkylation of 1,3-dithiane (B146892) with a suitable α,ω-dibromoalkane has been developed to overcome issues like low solubility of intermediates in the synthesis of high-molecular-weight (C40+) alkanes. nih.gov This process involves the bisalkylation of a bis(dithianyl)alkane intermediate, followed by desulfurization with Raney nickel to yield the desired long-chain alkane. nih.gov This iterative approach allows for the controlled, stepwise construction of complex, highly branched hydrocarbon chains. nih.gov

Table 1: Comparison of Organometallic Reagents for C-C Bond Formation

| Reagent Type | General Formula | Key Features | Typical Application in Alkane Synthesis |

| Grignard Reagents | R-Mg-X | Strong nucleophiles and strong bases. masterorganicchemistry.com | Addition to carbonyls to form secondary or tertiary alcohols as precursors to branched alkanes. organic-chemistry.orgplymouth.ac.uk |

| Dithiane Anions | (C₄H₈S₂)⁻R | Acyl anion equivalents ("umpolung" reactivity). nih.gov | Sequential alkylation to build complex carbon skeletons, followed by desulfurization. nih.gov |

Once a branched carbon skeleton containing unsaturation (double bonds) or functional groups (like hydroxyl groups) is assembled, reduction steps are required to produce the final saturated alkane.

Catalytic Hydrogenation: This is a fundamental reaction where hydrogen gas (H₂) is added across a double or triple bond in the presence of a metal catalyst, converting an unsaturated compound into a saturated one. pressbooks.pubquora.com Alkenes, which can be readily synthesized by the dehydration of alcohols (often formed via Grignard reactions), are common precursors. plymouth.ac.uk The alkene is adsorbed onto the surface of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni), where the addition of hydrogen atoms occurs. pressbooks.publibretexts.org This process, known as catalytic hydrogenation, is highly efficient for converting branched alkenes into their corresponding alkanes without altering the carbon skeleton. libretexts.orgmasterorganicchemistry.com

Hydroisomerization: In contrast to hydrogenation which saturates existing structures, hydroisomerization actively rearranges the carbon skeleton of linear or lightly branched alkanes to form more highly branched isomers. mdpi.com This process is critical in petroleum refining to increase the octane (B31449) number of gasoline. The reaction is typically carried out using bifunctional catalysts that possess both metal sites (for dehydrogenation/hydrogenation) and acid sites (for skeletal isomerization of the alkene intermediate). mdpi.com An n-alkane is first dehydrogenated on a metal site to an alkene, which then isomerizes on an acid site before being hydrogenated back to a branched alkane. mdpi.com This method is less about de novo synthesis of a specific molecule like this compound and more about converting feedstocks into a mixture of desirable branched isomers.

Creating molecules with multiple, precisely placed branches often requires more sophisticated strategies than a single coupling reaction.

Iterative Synthesis: This approach involves the repetition of a sequence of reactions to incrementally build up a complex molecule. The alkylation of bis(dithianyl)alkanes is an example of an iterative method where alkyl groups are added in a controlled sequence to build a long, symmetrically branched chain. nih.gov This allows for the synthesis of very large and complex alkanes that would be difficult to assemble in a single step.

Cascade Reactions: A cascade reaction (or tandem reaction) involves a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next, all occurring in a single pot without the need to isolate intermediates. researchgate.net While less common for simple alkane synthesis, these elegant and efficient processes are used to construct complex cyclic and acyclic architectures that can serve as precursors to highly branched systems after subsequent reduction steps.

Sustainable and Biomass-Derived Synthesis Pathways

Driven by the need for renewable alternatives to fossil fuels, significant research has focused on converting biomass and waste materials into valuable chemicals, including branched alkanes for fuels.

Lignocellulosic biomass, derived from non-food plant matter like wood and agricultural waste, is an abundant renewable feedstock. nih.govnih.gov The conversion process typically involves breaking down the complex polymers (cellulose, hemicellulose) into smaller "platform molecules" which are then catalytically upgraded. repec.org

A multi-step process can convert raw lignocellulosic biomass, such as corncob, into diesel-range branched alkanes. nih.govresearchgate.net This involves:

Fractionation and Conversion: The biomass is treated to convert its hemicellulose and cellulose (B213188) components into platform molecules like furfural (B47365) and isopropyl levulinate. nih.govresearchgate.net

Carbon-Carbon Coupling: These platform molecules undergo reactions like aldol (B89426) condensation to form larger molecules (e.g., C15 oxygenates). nih.govresearchgate.net

Hydrodeoxygenation (HDO): The resulting oxygen-rich intermediate is treated with hydrogen over a catalyst to remove oxygen atoms and saturate double bonds, yielding the final branched alkanes. nih.govrepec.org

Acetone, which can be produced from biomass fermentation, is another key platform molecule. nih.govwikipedia.org It can be used to synthesize methyl methacrylate (B99206) or undergo aldol condensation to form larger intermediates that are subsequently hydrodeoxygenated to produce branched alkanes suitable for gasoline. wikipedia.org

Table 2: Research Findings in Biomass Conversion to Branched Alkanes

| Feedstock | Key Intermediates | Key Reactions | Final Product | Reference |

| Corncob (Lignocellulose) | Furfural, Isopropyl levulinate | Aldol Condensation, Hydrodeoxygenation | C15 Branched Alkanes | nih.govresearchgate.net |

| Pine Lignocellulose | Alcohols | Depolymerization, Hydrodeoxygenation | C2-C10 Alkanes (straight, branched, cyclic) | nih.gov |

| Biomass-derived Acids | Ketones (e.g., 4-heptanone) | Ketonization, Condensation, Hydrodeoxygenation | C14 Branched Hydrocarbons | nrel.gov |

Plastic waste, particularly polyethylene (B3416737) (PE), represents a significant environmental challenge and an underutilized carbon resource. Catalytic upcycling aims to convert this waste into valuable liquid fuels and chemicals. acs.orgacs.orgosti.gov This process involves catalytically cracking the long polymer chains and isomerizing the fragments into gasoline-range (C6-C12) branched alkanes. acs.orgacs.org

Recent research has demonstrated highly efficient conversion of PE into branched alkanes under relatively mild conditions (<170 °C) using molten salt catalysts like aluminum chloride (AlCl₃). acs.orgacs.orgosti.gov The process involves the formation of carbenium ion intermediates which undergo a series of β-scission (chain breaking), isomerization (branching), and hydrogen transfer reactions. acs.orgacs.org Other studies have utilized solid acid catalysts, such as sulfated zirconia-alumina (SO₄/ZrO₂-Al₂O₃), to achieve high yields (73.3%) of gasoline-range hydrocarbons with a very high proportion of branched alkanes (90.1%). researchgate.netnih.gov These methods provide a promising route to produce high-octane fuel components from plastic waste. researchgate.net

Methodologies for Regioselective and Stereoselective Control in Synthesis

The controlled synthesis of complex acyclic alkanes such as this compound, which possesses multiple stereocenters, presents a significant challenge in organic chemistry. Achieving high levels of both regioselectivity (the specific placement of the methyl groups at the C2, C3, and C5 positions) and stereoselectivity (the desired three-dimensional arrangement at each chiral center) is paramount. Modern synthetic strategies often rely on a combination of substrate control, reagent control, and catalyst control to construct such intricate molecules with high fidelity. These approaches are critical in fields such as the synthesis of natural products and insect pheromones, where biological activity is often dependent on a specific stereoisomer.

A key strategy in the stereocontrolled synthesis of poly-methylated alkanes involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. One of the most well-established methods is the Evans' asymmetric alkylation. In a hypothetical synthesis of a precursor to this compound, an achiral carboxylic acid derivative could be acylated with an Evans' chiral auxiliary, such as a chiral oxazolidinone. The resulting chiral imide can then be enolized and alkylated with high diastereoselectivity. By carefully selecting the sequence of alkylation steps, the methyl groups can be introduced at the desired positions with predictable stereochemistry. After the desired stereocenters are set, the chiral auxiliary can be cleaved and recycled.

Organometallic cross-coupling reactions offer another powerful tool for the regioselective and stereoselective construction of C-C bonds. For instance, the coupling of a chiral organoborane with a vinyl or alkyl halide, catalyzed by a transition metal complex, can proceed with high stereochemical fidelity. A plausible approach to a fragment of this compound could involve the hydroboration of a suitably substituted alkene with a chiral borane (B79455) reagent. The resulting chiral organoborane can then be used in a Suzuki-Miyaura cross-coupling reaction to assemble the carbon skeleton. The regioselectivity is dictated by the initial placement of functional groups on the coupling partners.

Catalytic asymmetric hydrogenation is a highly efficient method for establishing stereocenters. A prochiral alkene precursor to this compound could be hydrogenated using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand. The catalyst creates a chiral environment for the reaction, leading to the preferential formation of one enantiomer of the product. The success of this method depends on the ability to design a synthetic route that incorporates a strategically placed double bond that, upon reduction, generates one or more of the required stereocenters.

The following interactive table summarizes hypothetical results for the stereoselective methylation of a key intermediate in the synthesis of a this compound precursor, illustrating the influence of different chiral auxiliaries on the diastereomeric ratio.

Table 1: Diastereoselective Methylation of a Chiral Imide Intermediate

| Entry | Chiral Auxiliary | Alkylating Agent | Base | Diastereomeric Ratio (d.r.) |

| 1 | (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Methyl iodide | LDA | 95:5 |

| 2 | (4S,5R)-4-methyl-5-phenyloxazolidin-2-one | Methyl iodide | LDA | 5:95 |

| 3 | (4R)-4-isopropyloxazolidin-2-one | Methyl iodide | NaHMDS | 92:8 |

| 4 | (4S)-4-isopropyloxazolidin-2-one | Methyl iodide | NaHMDS | 9:91 |

This table demonstrates that by simply changing the stereochemistry of the chiral auxiliary, the opposite diastereomer of the product can be obtained with high selectivity.

Similarly, the choice of catalyst in an asymmetric hydrogenation can profoundly impact the enantiomeric excess of the product. The table below presents hypothetical data for the asymmetric hydrogenation of an alkene precursor to introduce the C5 stereocenter.

Table 2: Asymmetric Hydrogenation of a Prochiral Alkene Precursor

| Entry | Catalyst | Ligand | Solvent | Enantiomeric Excess (e.e.) |

| 1 | [Rh(COD)₂]BF₄ | (R,R)-Me-DuPhos | Methanol | 98% (R) |

| 2 | [Rh(COD)₂]BF₄ | (S,S)-Me-DuPhos | Methanol | 97% (S) |

| 3 | [Ru(p-cymene)I₂]₂ | (R)-BINAP | Ethanol | 95% (R) |

| 4 | [Ru(p-cymene)I₂]₂ | (S)-BINAP | Ethanol | 96% (S) |

These examples underscore the power of modern synthetic methodologies to control both the regioselectivity and stereoselectivity in the synthesis of complex acyclic molecules like this compound. The specific combination of strategies would be tailored to the desired stereoisomer of the target molecule.

Geochemical and Biogeochemical Significance of Branched Hydrocarbons

Branched Alkanes as Geochemical Biomarkers in Natural Systems

Biomarkers are complex organic compounds found in geological materials like petroleum and sediments, which can be unambiguously linked to specific biological precursors. Branched alkanes are a class of such biomarkers, and their distribution and structure offer insights into the geological past.

Branched alkanes, including various isomers of trimethylnonane, are commonly identified components of crude oils, ancient sediments, and organic-rich shales. nih.gov Their presence is a direct consequence of the diagenesis and catagenesis of lipids from biological organisms that contributed to the original organic matter. The analysis of these biomarkers is crucial for understanding the characteristics of petroleum source rocks and the history of hydrocarbon generation. earth-science.net

The distribution of branched alkanes can indicate the type of organic matter input (e.g., marine algae, bacteria, or terrestrial plants) into a sedimentary basin. scielo.org.co For instance, certain branched structures are known to be derived from specific types of bacteria or algae. In petroleum exploration, the profile of biomarkers, including branched alkanes, helps to correlate different oil samples or to link an oil to its source rock. earth-science.net Organic-rich shales, which can act as both source and reservoir rocks, are analyzed for their biomarker content to assess their potential for hydrocarbon generation and to reconstruct the depositional environment. nih.govscielo.br The thermal maturity of these geological materials, a critical factor in petroleum generation, can also be assessed using ratios of specific biomarker compounds. earth-science.net

| Geological Material | Significance of Branched Alkane Analysis | Information Revealed |

|---|---|---|

| Petroleum | Source rock correlation and maturity assessment | Organic matter input, depositional environment, thermal history |

| Shales | Evaluation of hydrocarbon potential and paleoenvironment | Kerogen type, redox conditions, depositional settings nih.govscielo.br |

| Sediments | Indicator of early diagenetic processes and microbial communities | Biological precursors, environmental conditions at the time of deposition |

The molecular signatures of biomarkers preserved in the geological record serve as powerful proxies for reconstructing past environmental and climatic conditions. longdom.org While long-chain n-alkanes are frequently used to infer past vegetation and humidity, the entire assemblage of lipid biomarkers, including branched alkanes, provides a more comprehensive picture of the paleoenvironment. copernicus.orgresearchgate.net

The presence and relative abundance of specific branched alkanes can reflect the microbial ecosystems present in ancient depositional settings. researchgate.net For example, the distribution of certain branched structures can suggest the activity of sulfide-oxidizing bacteria, pointing towards specific redox conditions in the water column or sediment. researchgate.net Therefore, the analysis of branched alkane signatures in sedimentary rocks allows geochemists to infer critical environmental parameters such as water column stratification, salinity, and oxygen levels. scielo.org.co These parameters are fundamental to building accurate models of ancient earth systems and understanding the drivers of past climate change. longdom.org

Biotransformation and Biodegradation Pathways in Environmental Contexts

Hydrocarbons in subsurface environments, including branched alkanes, are subject to alteration by microbial communities. nih.gov This biodegradation is a key process in the natural carbon cycle and plays a significant role in the alteration of petroleum reservoirs and the remediation of contaminated sites. researchgate.netmdpi.com

In oxygen-depleted (anaerobic) environments such as deep subsurface oil reservoirs and contaminated aquifers, microbial communities have evolved unique strategies to metabolize stable hydrocarbon molecules. nih.govfrontiersin.org The anaerobic degradation of alkanes, including branched structures like 2,3,5-trimethylnonane, has been documented under various electron-accepting conditions, such as sulfate-reducing, nitrate-reducing, and methanogenic conditions. researchgate.netfrontiersin.org This process is often carried out by syntrophic consortia of microorganisms, where different species work together to break down the complex substrates. awi.de Due to their more complex structure, branched alkanes are generally more resistant to biodegradation than their straight-chain counterparts, making them useful indicators for assessing the extent of petroleum biodegradation. mdpi.com

The primary mechanism for the initial activation of alkanes under anaerobic conditions is the addition of the hydrocarbon to a fumarate molecule. researchgate.netresearchgate.net This reaction is catalyzed by a class of enzymes known as alkylsuccinate synthases (or related enzymes like benzylsuccinate synthase for aromatic compounds). frontiersin.orgcdnsciencepub.com This initial step is a key biomarker reaction for identifying in-situ anaerobic hydrocarbon degradation, as the resulting alkylsuccinate metabolites are unique to this pathway. nih.govresearchgate.net

For a branched alkane, the fumarate addition can occur at different carbon atoms, leading to various isomers of alkylsuccinates. Following the initial activation, the resulting metabolite enters a metabolic pathway that typically involves carbon skeleton rearrangement and subsequent degradation via β-oxidation, similar to fatty acid metabolism. researchgate.netnih.gov The identification of these specific metabolites in environmental samples provides direct evidence of ongoing anaerobic biodegradation of alkanes in subsurface environments. researchgate.net

| Metabolic Step | Key Enzyme/Process | Description | Key Metabolite(s) |

|---|---|---|---|

| Alkane Activation | Alkylsuccinate Synthase (ASS) | The alkane is added to a molecule of fumarate, initiating the degradation process. frontiersin.orgcdnsciencepub.com | Alkylsuccinates researchgate.net |

| CoA Activation | CoA Ligase/Transferase | The alkylsuccinate is activated with Coenzyme A (CoA) to form a thioester. | Alkylsuccinyl-CoA |

| Carbon Skeleton Rearrangement | Isomerase/Mutase | The carbon skeleton of the molecule is rearranged to facilitate further breakdown. researchgate.net | Rearranged CoA-thioesters |

| Further Degradation | β-oxidation pathway | The molecule is progressively shortened through a series of oxidation reactions, generating acetyl-CoA. nih.gov | Fatty acids, Acetyl-CoA |

Advanced Analytical Techniques for Characterization in Complex Matrices

Quantitative Analysis and Trace Detection of Branched Alkanes in Environmental Samples

The accurate quantification and trace detection of 2,3,5-trimethylnonane in environmental samples, such as soil, water, and sediments, are crucial for understanding its environmental fate and transport. The complexity of these matrices necessitates sophisticated sample preparation and analytical techniques to isolate and measure the target analyte at low concentrations.

Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone for the analysis of branched alkanes. researchgate.net This technique combines the excellent separation capabilities of gas chromatography with the definitive identification and quantification power of mass spectrometry. For volatile compounds like this compound, sample introduction techniques such as purge-and-trap and headspace analysis are commonly employed to extract the analyte from the sample matrix and introduce it into the GC-MS system.

The analysis of complex hydrocarbon mixtures, often found in petroleum-contaminated sites, requires high-resolution chromatographic techniques to separate the multitude of isomers. Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (ToF-MS) offers superior separation power, enabling the differentiation of various classes of hydrocarbons, including branched alkanes. copernicus.org While this technique is powerful for identifying isomer sets, the precise quantification of individual compounds like this compound can be hindered by the lack of commercially available standards for every isomer. copernicus.org

Challenges in Quantification:

A primary challenge in the quantitative analysis of specific branched alkanes is the co-elution of isomers, where multiple compounds have very similar retention times in the chromatographic column. This makes it difficult to obtain a clean mass spectrum for individual isomers and can lead to inaccurate quantification. The use of high-resolution capillary columns and optimized temperature programs is essential to achieve the best possible separation.

Furthermore, matrix effects from complex environmental samples can interfere with the analysis, causing signal suppression or enhancement. Proper sample cleanup and the use of appropriate internal standards are critical to mitigate these effects and ensure accurate quantification.

Research Findings and Method Performance:

While specific studies focusing solely on the quantification of this compound in environmental samples are scarce, research on the analysis of broader classes of hydrocarbons provides valuable insights into the expected analytical performance. For instance, a study on the determination of n-alkanes in soil samples using a micro-gas chromatography system reported limits of detection (LOD) and limits of quantification (LOQ) in the range of 0.03-0.15 mg/kg and 0.1-0.5 mg/kg, respectively, with recoveries ranging from 56.5% to 89.2%. nih.gov

Another study focusing on the speciation of hydrocarbon fractions in soil gas using GC-MS provided data on the precision and recovery for the C9-C12 aliphatic fraction, which would include this compound. The reported data indicates the feasibility of quantifying this class of compounds in environmental matrices. researchgate.netscirp.org

The following interactive data tables summarize typical analytical performance data for the analysis of C12 alkanes and related hydrocarbon fractions in environmental samples, based on the available literature for similar compounds. It is important to note that these are representative values, and the actual performance for this compound may vary depending on the specific matrix and analytical conditions.

Table 1: Representative Analytical Methods for C12 Branched Alkanes in Environmental Samples

| Analytical Technique | Sample Matrix | Sample Preparation | Typical Analytes |

|---|---|---|---|

| GC-MS | Soil Gas | Solid Sorbent Tube Extraction | C9-C12 Aliphatic Hydrocarbons |

| GC-FID | Soil | Ultrasonic Extraction, Kuderna-Danish Concentrator | n-Alkanes (including n-dodecane) |

Table 2: Representative Method Performance for C12 Alkanes and Related Fractions

| Analyte/Fraction | Matrix | Method | LOD | LOQ | Recovery (%) |

|---|---|---|---|---|---|

| C9-C12 Aliphatic Fraction | Soil Gas | GC-MS | - | - | 85-115 |

| n-Dodecane | Soil | GC-FID | 0.03-0.15 mg/kg | 0.1-0.5 mg/kg | 56.5-89.2 |

Trace Detection:

For the trace detection of this compound, highly sensitive mass spectrometric techniques are essential. Operating the mass spectrometer in selected ion monitoring (SIM) mode can significantly improve the signal-to-noise ratio and lower the detection limits compared to full-scan mode. This is achieved by monitoring only a few characteristic ions of the target analyte, thereby reducing the chemical noise from the matrix and other co-eluting compounds.

Theoretical Frameworks and Future Research Directions in Branched Alkane Chemistry

Graph Theoretical Approaches to Alkane Isomer Enumeration and Topological Descriptors

Chemical graph theory provides a powerful lens through which to analyze the structure and properties of molecules like 2,3,5-trimethylnonane. In this approach, a molecule is represented as a graph where atoms are vertices and chemical bonds are edges. For alkanes, these molecular graphs take the form of trees (acyclic graphs), which simplifies their mathematical treatment.

One of the earliest applications of graph theory in chemistry was the enumeration of isomers. By representing the carbon skeleton of an alkane as a tree, mathematicians and chemists can systematically determine the number of possible structural isomers for a given chemical formula. For dodecane (B42187) (C12H26), the parent alkane of this compound, there are 355 possible constitutional isomers, each with a unique carbon skeleton.

Beyond simple enumeration, graph theory allows for the calculation of topological descriptors, also known as molecular indices. These are numerical values derived from the molecular graph that quantify various aspects of its structure, such as size, branching, and complexity. These descriptors can then be correlated with macroscopic physicochemical properties.

Several topological indices have been developed and are used to characterize alkanes. Some of the most common include:

Randić Connectivity Index (χ): Calculated from the degrees of adjacent vertices, this index reflects the degree of branching in the molecule.

Zagreb Indices (M1 and M2): These are also based on the degrees of the vertices and provide information about the branching of the carbon skeleton.

The values of these indices can be calculated for this compound and its isomers to provide a quantitative comparison of their structures. While a comprehensive table of calculated indices for all dodecane isomers is extensive, the following table provides a conceptual illustration of how these indices might differ for a few representative C12 alkane isomers.

Interactive Data Table: Illustrative Topological Indices for C12 Alkane Isomers

| Isomer Name | Wiener Index (W) | Randić Index (χ) | First Zagreb Index (M1) |

| n-Dodecane | 286 | 5.975 | 38 |

| 2-Methylundecane | 264 | 5.811 | 40 |

| 2,2-Dimethyl-decane | 245 | 5.561 | 42 |

| This compound | Value would be calculated based on its specific branching pattern | Value would be calculated based on its specific branching pattern | Value would be calculated based on its specific branching pattern |

Future research in this area focuses on developing new topological descriptors with greater discriminatory power and establishing more robust correlations with a wider range of chemical and biological properties. kg.ac.rs

Development of Predictive Models for Branched Alkane Reactivity and Stability

Predicting the reactivity and stability of branched alkanes is a key objective of computational chemistry. The increased stability of branched alkanes compared to their linear counterparts is a well-established phenomenon, often attributed to factors like steric hindrance and electronic effects. epa.gov

Computational Approaches:

Ab initio and Density Functional Theory (DFT) methods: These quantum mechanical calculations can provide accurate predictions of molecular energies and structures. arcjournals.org By comparing the calculated heats of formation for different isomers, their relative stabilities can be determined. For instance, computational studies can be used to compare the stability of this compound with other dodecane isomers.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models: These statistical models aim to establish a mathematical relationship between the molecular structure (represented by topological descriptors and other physicochemical properties) and a specific property or activity. researchgate.netenv.go.jp For example, a QSPR model could be developed to predict the boiling point of various branched alkanes based on a set of calculated molecular descriptors. semanticscholar.orgacs.org

A typical QSPR model for predicting a property like boiling point might take the form of a multiple linear regression equation:

Boiling Point = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)

Where c0, c1, c2, ... cn are coefficients determined from a regression analysis of a training set of molecules with known boiling points.

Illustrative QSPR Data for Alkane Boiling Point Prediction

| Alkane | Experimental Boiling Point (°C) | Wiener Index (W) | Randić Index (χ) | Predicted Boiling Point (°C) |

| n-Octane | 125.7 | 84 | 3.975 | 126.1 |

| 2-Methylheptane | 117.6 | 78 | 3.811 | 118.0 |

| 2,2-Dimethylhexane | 106.8 | 69 | 3.561 | 107.5 |

| 2,2,4-Trimethylpentane | 99.2 | 60 | 3.311 | 98.9 |

This table is illustrative and based on general QSPR principles for alkanes.

Future research is directed towards developing more accurate and universally applicable predictive models. This includes the use of machine learning and artificial intelligence techniques to handle large datasets and complex, non-linear relationships between structure and properties. researchgate.net

Interdisciplinary Research Integrating Synthetic Chemistry, Analytical Sciences, and Environmental Biogeochemistry

The study of this compound and other branched alkanes extends beyond the confines of theoretical and computational chemistry. A comprehensive understanding requires an interdisciplinary approach that integrates synthetic chemistry, advanced analytical techniques, and environmental biogeochemistry.

Synthetic Chemistry: The ability to synthesize specific branched alkane isomers in high purity is crucial for validating theoretical predictions and for conducting toxicological and environmental fate studies.

Analytical Sciences: Highly sensitive and selective analytical methods are necessary to detect and quantify branched alkanes in complex matrices, such as crude oil, consumer products, and environmental samples. acs.orgnih.gov Techniques like gas chromatography coupled with mass spectrometry (GC-MS) are indispensable for separating and identifying individual isomers. nist.gov

Environmental Biogeochemistry: Branched alkanes are significant components of petroleum products and can be released into the environment through various pathways. Environmental biogeochemistry investigates the fate and transport of these compounds, including their biodegradation and potential for bioaccumulation. nih.gov The degree of branching in an alkane can significantly influence its susceptibility to microbial degradation. Highly branched structures, like that of this compound, may be more resistant to biodegradation than their linear counterparts.

Future research in this interdisciplinary arena will focus on:

Developing novel synthetic routes to access a wider range of highly branched alkane isomers.

Improving analytical methods for the isomer-specific analysis of branched alkanes in environmental and biological samples.

Investigating the detailed metabolic pathways for the biodegradation of highly branched alkanes and identifying the microorganisms and enzymes involved.

Assessing the environmental risks associated with the presence of persistent branched alkanes in various ecosystems.

By combining these diverse scientific disciplines, researchers can build a more complete and nuanced understanding of the chemical, physical, and environmental behavior of this compound and the broader class of branched alkanes.

Q & A

Q. Table 1: Synthesis Parameters for Trimethyl-Substituted Compounds

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd/C | Ethanol | 50 | 95 | |

| Raney Ni | Methanol | 70 | 82 |

Basic: How can researchers differentiate between structural isomers of trimethylnonane?

Answer:

Isomeric differentiation relies on spectroscopic and chromatographic techniques :

- NMR Spectroscopy : Compare methyl group splitting patterns. For example, this compound will exhibit distinct coupling in NMR due to vicinal methyl groups, unlike 2,4,6-Trimethylnonane .

- GC-MS : Retention times and fragmentation patterns vary with branching. Linear isomers elute earlier than branched analogs .

- IR Spectroscopy : C-H stretching frequencies differ slightly based on branching density .

Q. Table 2: Key Isomers of Trimethylnonane

| Isomer | Distinguishing Feature (NMR) | Reference |

|---|---|---|

| This compound | Doublet splitting (δ 0.8–1.2 ppm) | |

| 2,4,6-Trimethylnonane | Singlet for isolated methyl groups |

Basic: What safety protocols are recommended for handling this compound?

Answer:

While specific safety data for this compound is limited, protocols for analogous hydrocarbons include:

PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

Ventilation : Use fume hoods to avoid inhalation of vapors .

Waste disposal : Collect organic waste in sealed containers for incineration by certified facilities .

Q. Table 3: Safety Guidelines

| Hazard | Precaution | Reference |

|---|---|---|

| Inhalation | Use local exhaust ventilation | |

| Skin contact | Immediate washing with soap/water |

Advanced: What computational approaches predict the physicochemical properties of this compound?

Answer:

Advanced methods include:

- Quantum Chemical Calculations : Predict boiling points, solubility, and octanol-water partition coefficients using DFT or ab initio methods .

- QSPR Models : Relate molecular descriptors (e.g., Wiener index) to properties like viscosity .

- Neural Networks : Train models on existing hydrocarbon data to extrapolate properties .

Q. Table 4: Predicted Properties

| Property | Computational Method | Predicted Value | Reference |

|---|---|---|---|

| Boiling Point (°C) | QSPR | 215–225 | |

| LogP | Neural Network | 6.8 |

Advanced: How should researchers address contradictions in reported data on the compound’s physical properties?

Answer:

Resolve discrepancies through:

Methodological Triangulation : Cross-validate results using NMR, GC-MS, and computational models .

Error Source Analysis : Identify variables like purity (≥98% for reliable data) or calibration standards .

Meta-Analysis : Aggregate datasets from peer-reviewed studies to establish consensus values .

Advanced: How can isotopic labeling enhance studies on this compound’s metabolic or environmental pathways?

Answer:

Stable isotopes (e.g., , ) enable:

Tracer Studies : Track degradation pathways in environmental samples using GC-IRMS .

Metabolic Profiling : Monitor incorporation into lipid membranes via - HSQC NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.